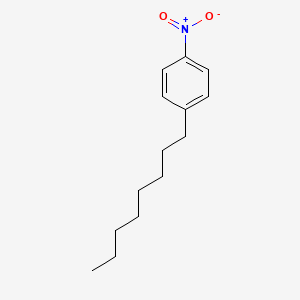

1-Nitro-4-octylbenzene

Description

1-Nitro-4-octylbenzene (C₁₄H₂₁NO₂) is a nitroaromatic compound featuring a nitro group (-NO₂) and a linear octyl chain (-C₈H₁₇) at the para positions of the benzene ring. Nitroaromatics are widely studied for their applications in organic synthesis, materials science, and industrial chemistry, with substituents like alkyl chains influencing solubility, stability, and electronic effects .

Properties

Molecular Formula |

C14H21NO2 |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

1-nitro-4-octylbenzene |

InChI |

InChI=1S/C14H21NO2/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17/h9-12H,2-8H2,1H3 |

InChI Key |

BPXPAHOYZITTII-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-4-octylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 4-octylbenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.

Industrial Production Methods: In an industrial setting, the production of 1-nitro-4-octylbenzene may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-4-octylbenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.

Oxidation: The alkyl chain can be oxidized under strong oxidizing conditions to form carboxylic acids or other functional groups.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed:

Reduction: 1-Amino-4-octylbenzene.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Oxidation: Carboxylic acids or ketones derived from the oxidation of the alkyl chain.

Scientific Research Applications

1-Nitro-4-octylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-nitro-4-octylbenzene involves its interaction with molecular targets through its nitro and alkyl groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The alkyl chain can influence the compound’s solubility and membrane permeability, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-nitro-4-octylbenzene with nitrobenzene derivatives bearing substituents of varying electronic and steric characteristics. Key differences in molecular structure, properties, and reactivity are highlighted.

Table 1: Structural and Molecular Comparison

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 1-Nitro-4-octylbenzene | -C₈H₁₇ (alkyl) | C₁₄H₂₁NO₂ | ~235.32 | Hydrophobic, long alkyl chain |

| 1-(4-Nitrophenyl)-1-octyne | -C≡C-C₇H₁₅ (alkyne) | C₁₄H₁₅NO₂ | 229.28 | Triple bond (reactivity hotspot) |

| 1-BENZYLOXY-4-NITROBENZENE | -OCH₂C₆H₅ (ether) | C₁₃H₁₁NO₃ | 229.23 | Polar ether linkage |

| 1-Chloro-4-nitrobenzene | -Cl (halogen) | C₆H₄ClNO₂ | 157.55 | Electron-withdrawing halogen |

| 1-Ethyl-4-nitrobenzene | -C₂H₅ (alkyl) | C₈H₉NO₂ | 151.16 | Short alkyl chain |

| 1-(1,1-Difluoroethyl)-4-nitrobenzene | -CF₂CH₃ (fluoroalkyl) | C₈H₇F₂NO₂ | 187.15 | Fluorine-induced hydrophobicity |

Substituent Effects on Physicochemical Properties

- Hydrophobicity: The octyl chain in 1-nitro-4-octylbenzene imparts significant hydrophobicity compared to shorter alkyl chains (e.g., ethyl in 1-ethyl-4-nitrobenzene) or polar groups (e.g., benzyloxy in 1-BENZYLOXY-4-NITROBENZENE). This property enhances solubility in nonpolar solvents, making it suitable for applications in polymer matrices or lipid-based systems .

- Melting/Boiling Points : Longer alkyl chains generally lower melting points due to reduced crystallinity but increase boiling points. For example, 1-ethyl-4-nitrobenzene (boiling point ~245°C) is expected to have a lower boiling point than 1-nitro-4-octylbenzene, though exact data for the latter is unavailable .

- Electronic Effects : Electron-donating alkyl groups (e.g., octyl) slightly deactivate the benzene ring toward electrophilic substitution compared to electron-withdrawing groups like -Cl (in 1-chloro-4-nitrobenzene) .

Biological Activity

1-Nitro-4-octylbenzene is an organic compound characterized by a nitro group attached to a para-octyl substituted benzene ring. This unique structure endows it with distinctive chemical properties and potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and environmental science.

Chemical Structure and Properties

- Molecular Formula : C14H21NO2

- Molar Mass : Approximately 235.33 g/mol

The presence of the nitro group can significantly influence the compound's reactivity and interaction with biological systems. The octyl chain contributes to the hydrophobic characteristics of the molecule, which may affect its bioavailability and interaction with cell membranes.

Biological Activity Overview

1-Nitro-4-octylbenzene has been studied for various biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The following sections detail specific findings from recent studies.

Antimicrobial Activity

Research indicates that 1-nitro-4-octylbenzene exhibits significant antimicrobial properties. A study published in Chemistry and Biology showed that compounds with nitro groups often enhance antimicrobial activity due to their ability to disrupt cellular processes in bacteria. The effectiveness of 1-nitro-4-octylbenzene against various strains of bacteria was evaluated, revealing notable inhibitory effects.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound could be developed as a potential antimicrobial agent.

Cytotoxic Effects

The cytotoxicity of 1-nitro-4-octylbenzene was assessed using human cancer cell lines. In vitro studies demonstrated that the compound induced apoptosis in cancer cells, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 25 |

| MCF-7 (breast) | 30 |

| A549 (lung) | 28 |

These findings highlight the compound's selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications.

The mechanism by which 1-nitro-4-octylbenzene exerts its biological effects is primarily attributed to the nitro group. Nitro compounds are known to undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction can result in oxidative stress and subsequent cell death, particularly in rapidly dividing cancer cells.

Case Studies

Several case studies have been conducted to further explore the biological activity of 1-nitro-4-octylbenzene:

-

Case Study on Antimicrobial Efficacy :

- A laboratory study focused on the compound's effectiveness against antibiotic-resistant strains of bacteria.

- Results showed enhanced efficacy compared to traditional antibiotics, suggesting a novel approach to combat bacterial infections.

-

Case Study on Cancer Treatment :

- An animal model was used to evaluate the anticancer properties of 1-nitro-4-octylbenzene.

- The compound significantly reduced tumor size in treated subjects compared to control groups, indicating its potential for further development in cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.